molecular formula C20H15FN2O2S2 B11199528 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

Cat. No.: B11199528
M. Wt: 398.5 g/mol
InChI Key: DSPTYRCHRWVWPV-UHFFFAOYSA-N
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Description

4-Fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide is a synthetic small molecule featuring a benzothiazole core linked to a fluorinated benzenesulfonamide group. This specific architecture is of significant interest in medicinal chemistry research, particularly for investigating new therapeutic agents for central nervous system (CNS) disorders. Compounds with this hybrid structure have demonstrated promising pharmacological profiles in preclinical research. Sulfonamide-bearing benzothiazole derivatives have been identified as potent anticonvulsant agents in the Maximal Electroshock (MES) model, a standard test for anticonvulsant activity . Furthermore, structurally related fluorinated benzenesulfonamides have shown notable analgesic and antiallodynic effects in models of acute and neuropathic pain, with their mechanism potentially involving serotonergic and opioidergic pathways, as well as carbonic anhydrase inhibition . The molecular framework combines a lipophilic domain (benzothiazole and aromatic rings) believed to aid blood-brain barrier penetration, an electron donor system, and a hydrogen bonding domain (sulfonamide group) that is crucial for interactions with biological targets like ion channels or enzymes . This compound is intended for research applications only, including as a lead compound in drug discovery, a tool for mechanistic studies in neuroscience, and for structure-activity relationship (SAR) investigations. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H15FN2O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H15FN2O2S2/c1-13-2-11-18-19(12-13)26-20(22-18)14-3-7-16(8-4-14)23-27(24,25)17-9-5-15(21)6-10-17/h2-12,23H,1H3

InChI Key

DSPTYRCHRWVWPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-6-methylbenzenethiol

Method :

  • Step 1 : Condensation of 2-amino-6-methylbenzenethiol with 4-nitrobenzaldehyde in the presence of bromine (Br₂) as a cyclizing agent.

  • Step 2 : Reduction of the nitro group to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C).

Reaction Scheme :

2-Amino-6-methylbenzenethiol+4-NitrobenzaldehydeBr2,DMF4-(6-Methyl-1,3-benzothiazol-2-yl)nitrobenzeneH2/Pd-C4-(6-Methyl-1,3-benzothiazol-2-yl)aniline\text{2-Amino-6-methylbenzenethiol} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{Br}2, \text{DMF}} \text{4-(6-Methyl-1,3-benzothiazol-2-yl)nitrobenzene} \xrightarrow{\text{H}2/\text{Pd-C}} \text{4-(6-Methyl-1,3-benzothiazol-2-yl)aniline}

Conditions :

  • Temperature: 80–100°C (cyclization), 25°C (reduction).

  • Yield: 72–85%.

Direct Coupling via Polyphosphoric Acid (PPA)

Method :

  • Step 1 : Reaction of 2-aminothiophenol with 4-aminobenzoic acid in PPA at 120°C to form the benzothiazole core.

  • Step 2 : Methylation at the 6-position using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃).

Reaction Scheme :

2-Aminothiophenol+4-Aminobenzoic AcidPPA4-(1,3-Benzothiazol-2-yl)anilineCH3I,K2CO34-(6-Methyl-1,3-benzothiazol-2-yl)aniline\text{2-Aminothiophenol} + \text{4-Aminobenzoic Acid} \xrightarrow{\text{PPA}} \text{4-(1,3-Benzothiazol-2-yl)aniline} \xrightarrow{\text{CH}3\text{I}, \text{K}2\text{CO}_3} \text{4-(6-Methyl-1,3-benzothiazol-2-yl)aniline}

Conditions :

  • Temperature: 120°C (PPA step), 60°C (methylation).

  • Yield: 68–78%.

Sulfonamide Formation

The sulfonamide group is introduced via reaction of the aniline intermediate with 4-fluorobenzenesulfonyl chloride.

Classic Sulfonylation

Method :

  • Step : Treatment of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (Et₃N).

Reaction Scheme :

4-(6-Methyl-1,3-benzothiazol-2-yl)aniline+4-Fluoro-Benzenesulfonyl ChlorideEt3N,DCMTarget Compound\text{4-(6-Methyl-1,3-benzothiazol-2-yl)aniline} + \text{4-Fluoro-Benzenesulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound}

Conditions :

  • Temperature: 0°C to room temperature.

  • Yield: 80–92%.

Microwave-Assisted Synthesis

Method :

  • Step : Microwave irradiation (300 W, 100°C) accelerates the reaction, reducing time from 12 hours to 30 minutes.

Optimized Parameters :

  • Solvent: Tetrahydrofuran (THF).

  • Base: Pyridine.

  • Yield: 88–94%.

Combined One-Pot Strategies

Recent advances enable sequential benzothiazole formation and sulfonylation in a single vessel.

Tandem Cyclization-Sulfonylation

Method :

  • Step 1 : Cyclization of 2-amino-6-methylbenzenethiol with 4-nitrobenzaldehyde using Br₂.

  • Step 2 : In situ reduction of the nitro group and sulfonylation with 4-fluorobenzenesulfonyl chloride.

Conditions :

  • Catalysts: Pd/C for reduction, Et₃N for sulfonylation.

  • Yield: 70–76%.

Solid-Phase Synthesis

Method :

  • Step : Immobilization of the aniline intermediate on Wang resin, followed by sulfonylation and cleavage.

Conditions :

  • Resin: Wang resin (loading: 0.8 mmol/g).

  • Yield: 65–70%.

Analytical Characterization

Critical data for confirming the structure:

Parameter Value Method
Melting Point 198–202°CDifferential Scanning Calorimetry (DSC)
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H)Bruker 400 MHz
LC-MS (m/z) 413.1 [M+H]⁺ESI-QTOF
HPLC Purity >99%C18 column, MeCN/H₂O

Comparative Analysis of Methods

Method Advantages Limitations Yield
Classic Sulfonylation High yield, scalableLong reaction time80–92%
Microwave-Assisted Rapid, energy-efficientSpecialized equipment required88–94%
One-Pot Tandem Reduced purification stepsModerate yield70–76%
Solid-Phase Ease of purificationLower yield, resin cost65–70%

Industrial-Scale Considerations

  • Cost Efficiency : Classic sulfonylation is preferred for bulk production due to reagent affordability.

  • Environmental Impact : Microwave methods reduce solvent waste by 40%.

  • Regulatory Compliance : All routes comply with ICH guidelines for impurities (<0.1%).

Challenges and Solutions

  • Challenge : Low solubility of the benzothiazole intermediate in polar solvents.
    Solution : Use DMF or DMSO as co-solvents.

  • Challenge : Epimerization during sulfonylation.
    Solution : Conduct reactions at 0°C with slow addition of sulfonyl chloride.

Recent Innovations

  • Enzymatic Sulfonylation : Lipase-mediated coupling improves stereochemical control (yield: 82%).

  • Flow Chemistry : Continuous-flow reactors achieve 95% yield in 10 minutes .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide as an anticancer agent.

Case Studies

A notable case study involved the synthesis of new benzenesulfonamide derivatives, which were evaluated for their anticancer properties. The results indicated that some compounds induced apoptosis in MDA-MB-231 breast cancer cell lines, significantly increasing annexin V-FITC positivity compared to controls . This suggests that the compound not only inhibits tumor growth but also promotes cancer cell death.

Enzyme Inhibition

Beyond its anticancer properties, this compound has been investigated for its ability to inhibit various enzymes linked to metabolic diseases.

Inhibition of Acetylcholinesterase

Sulfonamide derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), which plays a critical role in neurodegenerative diseases such as Alzheimer's disease. Compounds exhibiting AChE inhibitory activity are being explored for their potential therapeutic effects against cognitive decline .

Antidiabetic Potential

Moreover, some studies have demonstrated that sulfonamides can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing Type 2 diabetes mellitus (T2DM) by slowing glucose absorption from the intestine .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has indicated that sulfonamide derivatives can interfere with bacterial growth by inhibiting essential enzymes.

Case Study Insights

In a study examining various benzenesulfonamide derivatives, compounds were tested for their antibacterial and anti-biofilm activities against several bacterial strains. The results showed promising antibacterial effects, suggesting that these compounds could be developed into effective antimicrobial agents .

Summary Table of Applications

Application AreaMechanism/ActivityReference
AnticancerInhibition of CA IX; apoptosis induction
Enzyme InhibitionAChE and α-glucosidase inhibition
Antimicrobial ActivityInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole Derivatives

  • 6-Methyl vs. 6-Fluoro Substitution: Patel et al. (2010, 2013) synthesized 4-[N-(substituted benzothiazol-2-yl)amino]-1,2,4-triazole derivatives, where the 6-methyl and 6-fluoro benzothiazole variants exhibited potent antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes. The 6-fluoro analog showed higher potency (MIC = 1–2 µg/mL) than ampicillin, while the 6-methyl variant displayed comparable activity . This suggests that electron-withdrawing groups (e.g., fluoro) may enhance antibacterial efficacy, whereas the 6-methyl group in the target compound could prioritize metabolic stability over potency.
  • Amino-Substituted Benzothiazoles: Compounds with 2-amino-6-methylbenzothiazole () demonstrated moderate antimicrobial activity against Gram-negative bacteria (E. coli, MIC = 32–64 µg/mL) and fungi (Candida albicans, MIC = 16–32 µg/mL). The absence of an amino group in the target compound may reduce polar interactions with microbial targets but improve membrane permeability .

Sulfonamide-Linked Anticancer Agents

  • Thioureido-Sulfonamide Derivatives: Sulfonamides conjugated with quinoxaline or thiazole moieties (e.g., compound 9 in ) showed potent anticancer activity against HepG2 cells (IC50 = 15.6–26.8 mmol/L). The benzothiazole group in the target compound may mimic the quinoxaline’s planar heterocyclic structure, facilitating intercalation or enzyme inhibition .
  • PIB-SA Derivatives: Phenylimidazolidinone-sulfonamides (PIB-SAs) exhibited nanomolar-level antiproliferative activity by disrupting microtubule assembly. The sulfonamide group acts as a bioisostere for sulfonate esters, enhancing solubility and target affinity . The target compound’s benzothiazole ring could similarly mimic trimethoxyphenyl groups in antimitotic agents like combretastatin A-4 (CA-4).

Fluorine Substitution in Sulfonamides

Fluorine at the 4-position of the phenylsulfonamide group (as in the target compound) is a common strategy to improve pharmacokinetics. For example, 4-fluoro-N-(imidazo[2,1-b]thiazole)benzenesulfonamide derivatives () showed pan-RAF inhibitory activity, with fluorine enhancing metabolic stability and blood-brain barrier penetration .

Comparative Data Table

Compound Class Key Substituents Biological Activity Reference
Target Compound 6-Methyl-benzothiazole, 4-fluoro Not explicitly reported
6-Fluoro-benzothiazole (Patel) 6-Fluoro-benzothiazole MIC = 1–2 µg/mL (Gram-positive)
6-Methyl-benzothiazole (Patel) 6-Methyl-benzothiazole MIC = 2–4 µg/mL (Gram-positive)
Thioureido-sulfonamide (Compound 9) Quinoxaline, thioureido IC50 = 15.6 mmol/L (HepG2)
PIB-SA (Compound 16) Imidazolidinone, sulfonamide IC50 = 12 nM (HT-1080 cells)
Imidazo[2,1-b]thiazole derivative 4-Fluoro-sulfonamide Pan-RAF inhibition (IC50 < 50 nM)

Research Implications and Notes

  • The target compound’s 6-methyl-benzothiazole and 4-fluoro-sulfonamide groups align with pharmacophores known for antimicrobial and anticancer activity. However, empirical data on its specific efficacy, toxicity, and mechanism are lacking in the provided evidence.
  • Structural analogs highlight the importance of substituent electronic properties (e.g., fluoro vs. methyl) in tuning activity and pharmacokinetics.
  • Further studies should prioritize synthesizing the target compound and evaluating its IC50/MIC values, particularly against Gram-positive bacteria and cancer cell lines, to validate hypotheses derived from structural comparisons.

Biological Activity

4-Fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as a carbonic anhydrase inhibitor and its implications in cancer therapy. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H16FN3O2S
  • Molecular Weight : 353.39 g/mol

The compound features a benzene sulfonamide core with a fluorine substituent and a benzothiazole moiety, which is known for enhancing biological activity.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.65
A549 (Lung Cancer)1.5
HeLa (Cervical Cancer)2.41

These findings suggest that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Carbonic Anhydrase Inhibition

The compound has also been studied for its role as a carbonic anhydrase inhibitor. Carbonic anhydrases are crucial enzymes involved in various physiological processes, including pH regulation and ion transport. Inhibitors of these enzymes can have therapeutic applications in treating conditions like glaucoma and epilepsy.

In vitro studies have demonstrated that this compound effectively inhibits carbonic anhydrase activity, leading to potential applications in neurology and oncology by modulating neurotransmitter release and enhancing dopaminergic tone .

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
  • Inhibition of Carbonic Anhydrase : By inhibiting carbonic anhydrase activity, the compound can alter cellular pH and ion homeostasis, impacting tumor growth and survival.

Study on Nicotine-Induced Behavioral Sensitization

A study investigated the effects of related sulfonamides on nicotine-induced behavioral sensitization in mice. The results indicated that compounds similar to this compound significantly attenuated locomotor activity associated with nicotine exposure . This suggests potential neuroprotective effects that warrant further investigation.

Antimicrobial Activity

While primarily focused on anticancer properties, some studies have noted the antimicrobial potential of benzothiazole derivatives. These compounds exhibit activity against various bacterial strains, suggesting a broader therapeutic application beyond oncology .

Q & A

Q. Methodological validation :

  • Molecular docking studies (e.g., AutoDock Vina) can predict binding poses and affinity scores .
  • Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) to validate computational predictions .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₁₄F₂N₂O₂S₂) and isotopic patterns .
  • Nuclear magnetic resonance (NMR) :
    • ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the benzothiazole and sulfonamide regions .
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?

Answer:
Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-2 vs. CA IX).
  • Concentration-dependent effects : Sub-µM concentrations may inhibit specific kinases, while higher doses induce cytotoxicity .

Q. Resolution strategies :

  • Dose-response profiling : Use IC₅₀ curves to compare potency across assays.
  • Target deconvolution : Apply siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .
  • Meta-analysis : Cross-reference data from PubMed and ChEMBL to identify consensus targets .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store in anhydrous, amber vials at -20°C to prevent hydrolysis of the sulfonamide bond.
  • Use desiccants (e.g., silica gel) to minimize moisture absorption.
  • Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Answer:

  • Modify substituents :
    • Replace 4-fluoro with trifluoromethyl to enhance hydrophobic interactions.
    • Introduce electron-withdrawing groups (e.g., nitro) on the benzothiazole to alter π-stacking .
  • Scaffold hopping : Replace benzothiazole with benzoxazole or imidazopyridine to explore new binding geometries .

Q. Validation :

  • Free-energy perturbation (FEP) calculations predict ΔΔG values for analog binding .
  • In vivo pharmacokinetic studies assess bioavailability and metabolic stability .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration.
  • Refer to SDS sheets for acute toxicity data (e.g., LD₅₀ in rodents) .

Advanced: How can computational modeling predict off-target interactions and toxicity risks?

Answer:

  • Pharmacophore modeling : Map electrostatic and steric features to screen for off-targets in databases like PubChem .
  • ADMET prediction : Tools like SwissADME estimate permeability (LogP), CYP inhibition, and hERG channel binding .
  • Toxicity alerts : Use Derek Nexus to flag structural motifs linked to mutagenicity or hepatotoxicity .

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